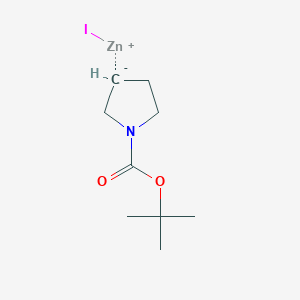

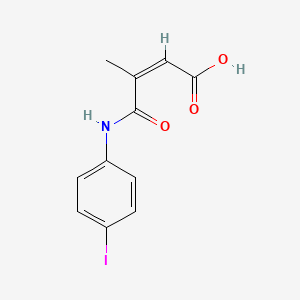

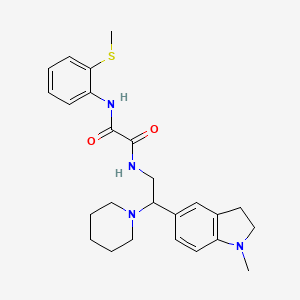

![molecular formula C12H13N3S B2797465 2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine CAS No. 858668-62-9](/img/structure/B2797465.png)

2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazole derivatives, such as the one you mentioned, are known for their diverse pharmacological effects. They have been the focus of many studies due to their confirmed biological and pharmacological activities . These compounds are often used in the pharmaceutical and agrochemical industries .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of readily available starting materials and a series of reactions including cyclization and reduction . The exact synthesis process can vary depending on the specific pyrazole derivative being synthesized.Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be established using various techniques such as X-ray analysis . The exact structure would depend on the specific pyrazole derivative.Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, they can be synthesized through a one-pot protocol involving the use of lithium 3-polyfluoroalkyl-1,3-diketonates and sodium nitrite as starting materials .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine” would depend on its specific structure. Generally, properties such as molecular weight and chemical formula can be determined .Wissenschaftliche Forschungsanwendungen

Analgesic and Anti-inflammatory Activities

Compounds related to 2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine have shown remarkable analgesic and anti-inflammatory activities. A study by Menozzi et al. (1992) reported the synthesis of a series of 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones, exhibiting significant analgesic, anti-inflammatory, and antipyretic activities in mice or rats. These compounds also demonstrated platelet antiaggregating activity in vitro, comparable to that of acetylsalicylic acid (Menozzi et al., 1992).

Antimicrobial and Anticoccidial Properties

Georgiadis (1976) explored the antimicrobial activity of 5-amino derivatives of 5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-one and related compounds. The study found that the amine adducts generally exhibited significant coccidiostatic activity, with some derivatives providing total protection against Eimeria tenella in chickens (Georgiadis, 1976).

Spectroscopic and Crystallographic Investigations

Hayvalı et al. (2010) conducted spectroscopic, spectrophotometric, and crystallographic investigations on related Schiff base ligands. Their study provides insights into the tautomeric equilibria and crystal structure analyses of such compounds, contributing to a deeper understanding of their chemical properties (Hayvalı, H. Unver, & I. Svoboda, 2010).

Synthesis of Bifunctional Thieno[3,2-c]pyrazole Derivatives

Aly (2016) reported on the synthesis of new heterocyclic compounds based on thieno[3,2-c]pyrazole derivatives, highlighting their antimicrobial evaluation. This study provides valuable information on the synthesis methods and the potential antimicrobial applications of these compounds (Aly, 2016).

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

For instance, some compounds have been found to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduce the expression levels of proliferating cell nuclear antigen (PCNA) .

Biochemical Pathways

Similar compounds have been shown to influence pathways related to cell proliferation and apoptosis .

Pharmacokinetics

Similar compounds have been designed to act as prodrugs with better aqueous solubility than their parent compounds .

Result of Action

Similar compounds have been shown to combine antiproliferative effects with the induction of cell death .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3S/c1-8-2-4-9(5-3-8)15-12(13)10-6-16-7-11(10)14-15/h2-5H,6-7,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOSZGFGHNBTFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

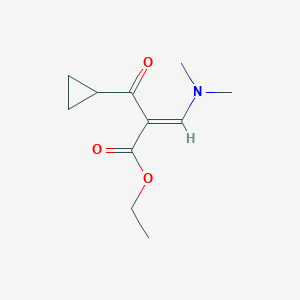

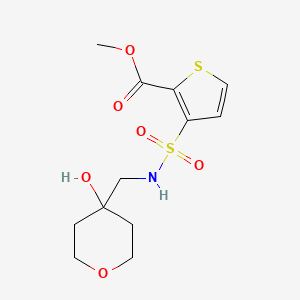

![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2797383.png)

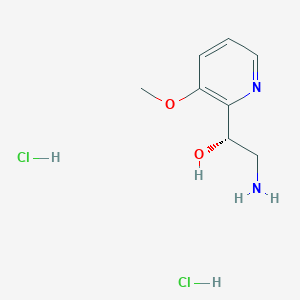

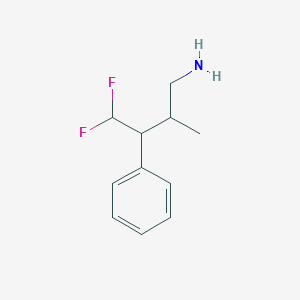

![3,5-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2797387.png)

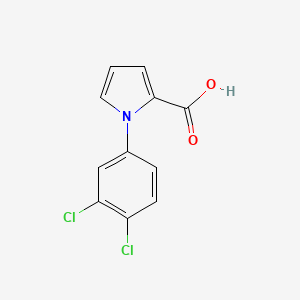

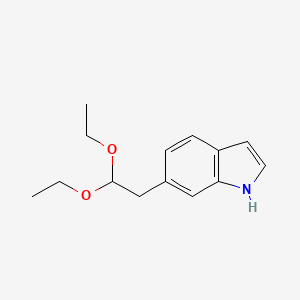

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2797395.png)

![2-amino-5-bromo-N-[2-(dipropylamino)ethyl]pyridine-3-sulfonamide](/img/structure/B2797396.png)

![2-(2-Oxoazepan-3-yl)-N-[[3-(2-oxoazetidin-1-yl)phenyl]methyl]acetamide](/img/structure/B2797404.png)